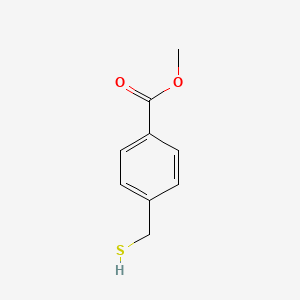

Methyl 4-(sulfanylmethyl)benzoate

Description

This compound combines the lipophilic benzoate ester moiety with a thiol-containing group, which may confer unique physicochemical and biological properties.

Properties

CAS No. |

102203-61-2 |

|---|---|

Molecular Formula |

C9H10O2S |

Molecular Weight |

182.24 g/mol |

IUPAC Name |

methyl 4-(sulfanylmethyl)benzoate |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3 |

InChI Key |

KEXBODNZFOYNET-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(sulfanylmethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(sulfanylmethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the sulfanylmethyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. For example, nitration with nitric acid can yield nitro derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Nitro derivatives, bromo derivatives.

Scientific Research Applications

Methyl 4-(sulfanylmethyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-(sulfanylmethyl)benzoate involves its ability to interact with biological molecules through its sulfanylmethyl group. This group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The compound’s aromatic ring also allows for interactions with hydrophobic pockets in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare methyl 4-(sulfanylmethyl)benzoate with key analogs, emphasizing structural variations, physicochemical properties, and biological activities.

Structural and Functional Differences

- Thiol vs. Sulfonate Groups : this compound’s –CH₂SH group contrasts with ethyl 4-(sulfooxy)benzoate’s –OSO₃H (). The sulfanylmethyl group is less polar (log P ~1.5–2.0 estimated) compared to the sulfonate (log P <0), impacting membrane permeability and solubility .

- Heterocyclic Modifications: Q2/24 () incorporates a cyclopenta[d]pyrimidinone moiety via the sulfur atom, enhancing MMP-13 inhibition (Ki ~50 nM) while avoiding off-target effects (e.g., MMP-8 inhibition). This highlights the importance of bulky substituents for selectivity.

- Benzyl vs. Methylthio Groups : Methyl 4-[(benzylsulfanyl)methyl]benzoate () has a benzyl group, increasing molecular weight (272.36 g/mol) and lipophilicity compared to the unsubstituted thiol analog. This modification could prolong metabolic stability .

Physicochemical Properties

- Lipophilicity : Alkoxyethoxybenzoate derivatives () exhibit higher hydrophilicity (log P ~1.0–1.5 via RP-HPLC) compared to this compound, which is moderately lipophilic.

- pKa Considerations: The thiol group in this compound has a pKa ~8–10, enabling pH-dependent reactivity. In contrast, the amino group in methyl 4-((diethylamino)methyl)benzoate () has a pKa ~9–10, facilitating protonation in physiological conditions .

Biological Activity

Methyl 4-(sulfanylmethyl)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a sulfanylmethyl group. Its structure allows for various chemical interactions, particularly with thiol groups in proteins, which can lead to significant biological effects.

The biological activity of this compound primarily arises from its ability to form covalent bonds with thiol groups in proteins. This interaction can inhibit enzyme activity or modify protein functions, influencing various biochemical pathways. The aromatic ring structure enables hydrophobic interactions with protein pockets, enhancing its reactivity and specificity towards biological targets.

1. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with matrix metalloproteinases (MMPs) is particularly noteworthy. MMPs play critical roles in extracellular matrix remodeling and have been implicated in cancer metastasis and tissue repair processes. The compound has demonstrated non-competitive inhibition against specific MMPs, suggesting it may be a valuable tool in cancer therapeutics .

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes and interference with metabolic processes, making it a candidate for developing new antimicrobial agents.

3. Anticancer Activity

Preliminary studies have shown that derivatives of this compound possess cytotoxic effects against several cancer cell lines. These compounds may induce apoptosis or inhibit proliferation through their interactions with cellular signaling pathways.

Case Studies

Case Study 1: Enzyme Inhibition Assay

A study assessed the inhibitory effects of this compound on MMP-13 activity. The compound was found to reduce MMP-13 catalytic activity significantly at low micromolar concentrations, highlighting its potential as a therapeutic agent in conditions characterized by excessive MMP activity, such as arthritis and cancer .

Case Study 2: Antimicrobial Testing

In vitro testing demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations ranging from 10 to 100 µg/mL. The compound's effectiveness suggests potential applications in treating infections caused by resistant bacterial strains.

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.